molecular formula C20H19N7O3S B11284467 2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide

2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B11284467
M. Wt: 437.5 g/mol
InChI Key: OFHAJSROERATME-UHFFFAOYSA-N
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Description

2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide is a complex organic compound that features a unique combination of pteridine, pyrazole, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide typically involves multi-step organic reactions. The initial steps often include the preparation of intermediate compounds such as 2-methoxybenzylamine and 3-methyl-1H-pyrazole-5-carboxylic acid. These intermediates are then subjected to condensation reactions, cyclization, and subsequent functional group modifications to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate: This compound shares the pyrazole and phenyl groups but differs in its overall structure and functional groups.

    4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: This compound contains the pyrazole ring but has different substituents and functional groups.

Uniqueness

2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide is unique due to its combination of pteridine, pyrazole, and acetamide groups, which confer specific chemical and biological properties not found in similar compounds

Properties

Molecular Formula

C20H19N7O3S

Molecular Weight

437.5 g/mol

IUPAC Name

2-[3-[(2-methoxyphenyl)methyl]-4-oxopteridin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide

InChI

InChI=1S/C20H19N7O3S/c1-12-9-15(26-25-12)23-16(28)11-31-20-24-18-17(21-7-8-22-18)19(29)27(20)10-13-5-3-4-6-14(13)30-2/h3-9H,10-11H2,1-2H3,(H2,23,25,26,28)

InChI Key

OFHAJSROERATME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=CC=C4OC

Origin of Product

United States

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